

Comparative Analysis of "Compound 13" Cross-Reactivity with Hormone Receptors

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Compound of Interest		
Compound Name:	Estrogen receptor antagonist 7	
Cat. No.:	B14746850	Get Quote

Disclaimer: The designation "compound 13" is not a unique chemical identifier. Scientific literature contains numerous, distinct molecules referred to as "compound 13." This guide provides a comparative analysis of the hormone receptor cross-reactivity for several different compounds designated as "13" in various research contexts. Researchers should always refer to the specific chemical structure and nomenclature provided in the primary literature.

This guide offers an objective comparison of the binding affinities of these different "compound 13s" for various nuclear hormone receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR). The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data on the binding affinity and cross-reactivity of different molecules referred to as "compound 13" in the scientific literature.



Compoun d Designati on	Primary Target Receptor	Androgen Receptor (AR)	Estrogen Receptor (ER)	Progester one Receptor (PR)	Glucocort icoid Receptor (GR)	Referenc e
13α-D- homoestro ne derivative	Estrogen Receptor	Binding tested, but not specified	Lower RBA than 17β- estradiol	Low binding affinity	Not specified	[1]
Onapriston e	Progestero ne Receptor	Weak antiandrog enic activity	Not specified	Antagonist	Antiglucoc orticoid properties	[2][3]
Epoxy derivative 13	Androgen Receptor	Binds to AR	Not specified	Not specified	Not specified	[4]
AR Antagonist 13 (compound 8a)	Androgen Receptor	IC50 = 0.20 μM	Not specified	Not specified	Not specified	[5]

RBA: Relative Binding Affinity; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro binding assays. A common and fundamental method for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound required to displace 50% of the bound radioligand is known as the IC50 value.

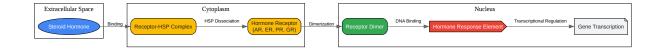


General Protocol

- Receptor Preparation: A source of the target receptor is required. This can be in the form of purified recombinant receptor, cell lysates, or membrane fractions from cells or tissues expressing the receptor of interest.
- Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
- Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand
 must be separated from the unbound radioligand. Common methods include vacuum
 filtration through glass fiber filters (which trap the receptor-ligand complexes) or sizeexclusion chromatography.
- Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is typically generated, from which the IC50 value can be determined using non-linear regression analysis.[6]

Signaling Pathways and Experimental Workflow

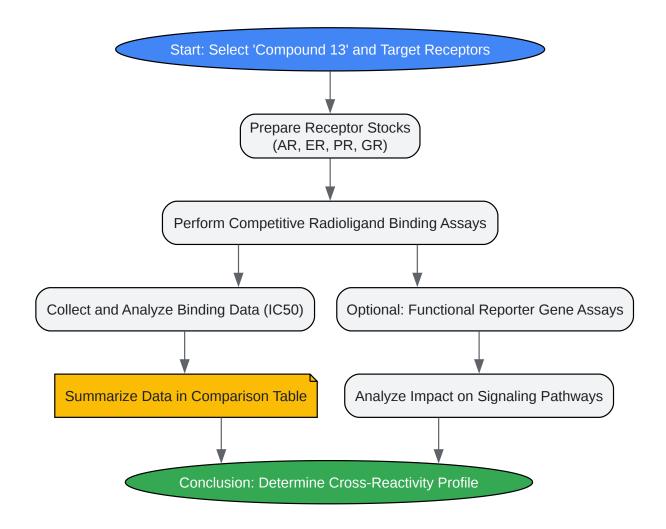
The following diagrams illustrate the generalized signaling pathways for the targeted hormone receptors and a typical experimental workflow for assessing cross-reactivity.



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Caption: Generalized signaling pathway for nuclear hormone receptors.



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Caption: Experimental workflow for assessing hormone receptor cross-reactivity.

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